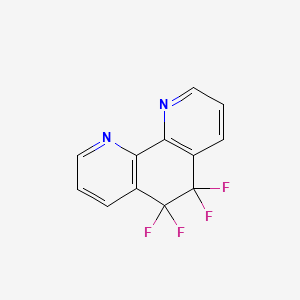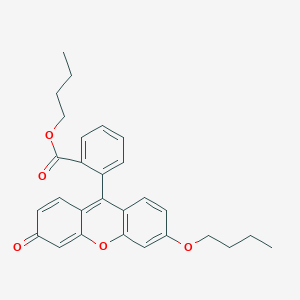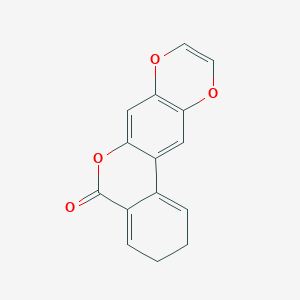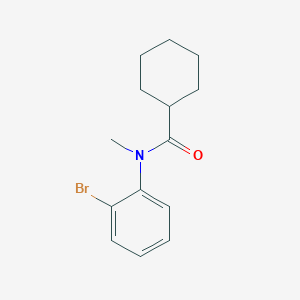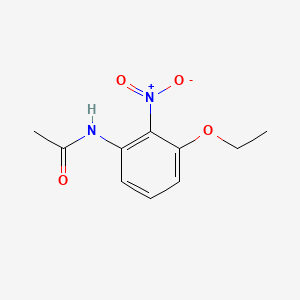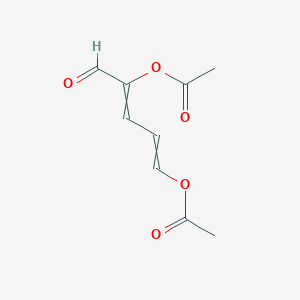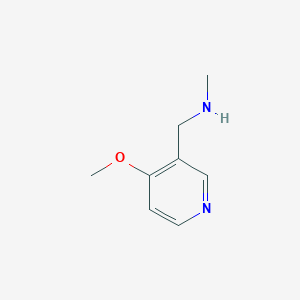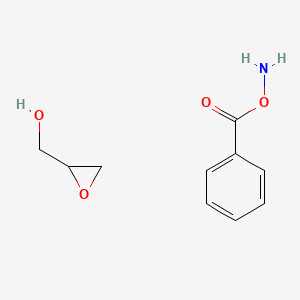
Amino benzoate;oxiran-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino benzoate;oxiran-2-ylmethanol is a compound that combines the structural features of an amino benzoate and an oxirane (epoxide) group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and an epoxide ring in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino benzoate;oxiran-2-ylmethanol typically involves the reaction of an amino benzoate with an epoxide precursor. One common method is the reaction of an amino benzoate with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the oxirane-2-ylmethanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing the reactants in a reactor, maintaining the reaction temperature, and purifying the product through distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Amino benzoate;oxiran-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of amino-substituted derivatives.
Scientific Research Applications
Amino benzoate;oxiran-2-ylmethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of amino benzoate;oxiran-2-ylmethanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways, resulting in various biological effects .
Comparison with Similar Compounds
Amino benzoate;oxiran-2-ylmethanol can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds also contain a benzene ring fused to a heterocyclic ring and exhibit diverse biological activities
Epoxide-containing compounds: Similar to oxiran-2-ylmethanol, these compounds have an epoxide ring and are used in various chemical and industrial applications
List of Similar Compounds
- Benzofuran
- Epichlorohydrin
- Glycidol
- Benzyl oxirane
This compound stands out due to its unique combination of an amino group and an epoxide ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
138782-99-7 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
amino benzoate;oxiran-2-ylmethanol |
InChI |
InChI=1S/C7H7NO2.C3H6O2/c8-10-7(9)6-4-2-1-3-5-6;4-1-3-2-5-3/h1-5H,8H2;3-4H,1-2H2 |
InChI Key |
AWCHMMQANBQEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CO.C1=CC=C(C=C1)C(=O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


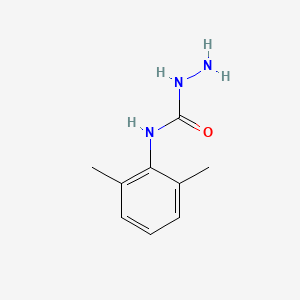
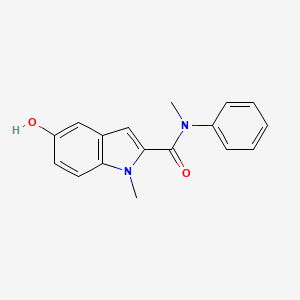
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
